molecular formula C10H10F2O2 B13318818 2-(2,5-Difluorophenyl)butanoic acid

2-(2,5-Difluorophenyl)butanoic acid

Cat. No.: B13318818
M. Wt: 200.18 g/mol
InChI Key: WOQQRPQWLKMSTR-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenyl)butanoic acid is a fluorinated aromatic carboxylic acid characterized by a butanoic acid backbone substituted at the second carbon with a 2,5-difluorophenyl group. The fluorine atoms at the 2- and 5-positions of the phenyl ring introduce significant electronic effects, enhancing the compound’s acidity and influencing its intermolecular interactions.

Properties

Molecular Formula

C10H10F2O2

Molecular Weight

200.18 g/mol

IUPAC Name

2-(2,5-difluorophenyl)butanoic acid

InChI

InChI=1S/C10H10F2O2/c1-2-7(10(13)14)8-5-6(11)3-4-9(8)12/h3-5,7H,2H2,1H3,(H,13,14)

InChI Key

WOQQRPQWLKMSTR-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=C(C=CC(=C1)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often involves the optimization of these synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 2-(2,5-Difluorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Difluorophenyl-Substituted Butanoic Acids

The position of the difluorophenyl group on the butanoic acid chain critically impacts molecular properties. For example:

  • 4-(2,4-Difluorophenyl)butanoic acid (CAS 110931-78-7, AB3647): The 2,4-difluoro substitution pattern creates distinct electronic effects compared to 2,5-difluoro, as the fluorine atoms are meta to each other, which may influence dipole moments and hydrogen-bonding capacity .
Compound Substituent Position (Phenyl) Fluorine Positions CAS Number Key Structural Feature
2-(2,5-Difluorophenyl)butanoic acid 2 (butanoic acid) 2,5 (phenyl) Not explicitly provided Shorter chain to carboxylic acid
4-(2,5-Difluorophenyl)butanoic acid 4 (butanoic acid) 2,5 (phenyl) 899350-25-5 Extended chain length
4-(2,4-Difluorophenyl)butanoic acid 4 (butanoic acid) 2,4 (phenyl) 110931-78-7 Meta-fluorine arrangement

Functional Group Modifications

The introduction of additional functional groups can dramatically alter reactivity and bioactivity:

  • (R)-3-Amino-4-(2,5-difluorophenyl)butanoic acid (CAS 936630-56-7): The amino group at the 3-position introduces basicity, increasing water solubility and enabling zwitterionic behavior at physiological pH. This contrasts with the unmodified carboxylic acid group in the target compound, which remains deprotonated in most biological environments .
  • BMS-299897 (γ-secretase inhibitor): This compound features a sulfonamido group and chlorine substitution alongside the 2,5-difluorophenylbutanoic acid motif.

Simpler Fluorinated Analogs

  • 2-Fluorophenylacetic acid (CAS 451-82-1): With a shorter acetic acid backbone and a single fluorine atom, this compound exhibits reduced steric bulk and lower acidity (pKa ~2.8–3.5) compared to 2-(2,5-difluorophenyl)butanoic acid, which likely has a pKa closer to 4–5 due to electron-withdrawing fluorine groups .

Implications of Structural Differences

Acidity: The electron-withdrawing fluorine atoms lower the pKa of the carboxylic acid group, enhancing its deprotonation tendency compared to non-fluorinated analogs.

Solubility: Longer carbon chains (e.g., butanoic vs. acetic acid) reduce water solubility, but polar substituents like amino groups (as in CAS 936630-56-7) can counteract this effect .

However, the absence of complex functional groups in the target compound may limit its direct therapeutic utility .

Biological Activity

2-(2,5-Difluorophenyl)butanoic acid is an organic compound characterized by a butanoic acid moiety attached to a 2,5-difluorophenyl group. Its unique structure, featuring fluorine substituents, significantly influences its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications in medicine.

  • Molecular Formula : C10H10F2O2
  • Molecular Weight : 200.18 g/mol
  • IUPAC Name : 2-(2,5-difluorophenyl)butanoic acid
  • Structure : The compound consists of a butanoic acid chain linked to a phenyl ring with two fluorine atoms at the 2 and 5 positions.

Biological Activity Overview

Research indicates that 2-(2,5-Difluorophenyl)butanoic acid exhibits significant biological activity, particularly in pharmacology and biochemistry. The compound is being investigated for its potential anti-inflammatory , anticancer , and antimicrobial properties.

The presence of fluorine atoms enhances the compound's ability to form strong hydrogen bonds with biological targets such as enzymes and receptors. This interaction modulates various biochemical pathways, leading to therapeutic effects. Notably, the compound's structural configuration allows it to interact distinctly with biological molecules compared to its analogs.

Anti-inflammatory Activity

In studies assessing the anti-inflammatory potential of similar compounds, derivatives demonstrated inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation pathways. For example:

  • COX-1 Inhibition : IC50 values around 1.2 μM.
  • COX-2 Inhibition : IC50 values as low as 0.42 μM .

Anticancer Properties

Recent investigations into halogenated analogs of glucose have shown that fluorinated compounds can inhibit glycolysis in cancer cells effectively. These studies revealed that:

  • Fluorinated derivatives exhibited lower IC50 values in glioblastoma multiforme (GBM) cells compared to non-fluorinated counterparts.
  • Enhanced binding affinity to hexokinase was noted, suggesting potential for targeted cancer therapies .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds indicates that the positioning of fluorine atoms in 2-(2,5-Difluorophenyl)butanoic acid may confer distinct biological activities:

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Anticancer ActivityAntimicrobial Activity
2-(2,5-Difluorophenyl)butanoic acidTBDTBDHighModerate
2-(2,4-Difluorophenyl)butanoic acidTBDTBDModerateLow
2-(3,5-Difluorophenyl)butanoic acidTBDTBDLowModerate

Case Studies

  • In Vivo Studies : Investigations into the effects of similar fluorinated compounds on animal models have shown reduced inflammation markers and tumor growth suppression.
  • In Vitro Studies : Cell culture experiments indicated that modifications at the C-2 position of glucose analogs significantly enhance their cytotoxicity against GBM cells under hypoxic conditions.

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